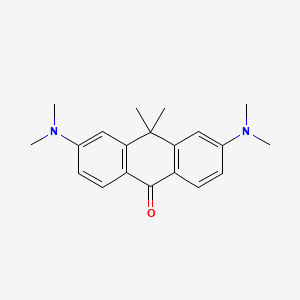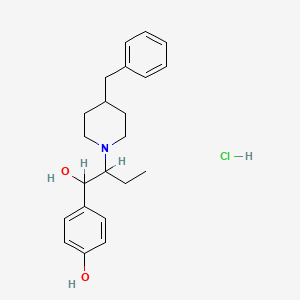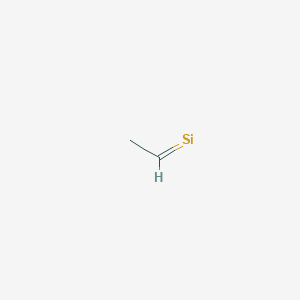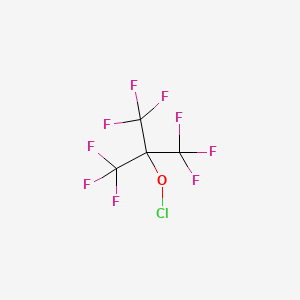
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C4ClF9O and a molecular weight of 270.48 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical applications.
Métodos De Preparación
The synthesis of hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester typically involves the reaction of hypochlorous acid with 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethanol. The reaction conditions often require a controlled environment to ensure the stability of the product . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive nature of the compound.
Análisis De Reacciones Químicas
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Aplicaciones Científicas De Investigación
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of specialized materials and chemicals due to its unique properties
Mecanismo De Acción
The mechanism by which hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester exerts its effects involves its high reactivity, particularly due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparación Con Compuestos Similares
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Carbonofluoridic acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ether: This compound has a similar structure but differs in its functional groups and reactivity.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with different applications and properties.
Bis(2,2,2-trifluoroethyl) ether: Used in different industrial applications and has distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of both hypochlorous acid and fluorinated ester groups, which confer unique chemical and physical properties .
Propiedades
Número CAS |
27579-40-4 |
|---|---|
Fórmula molecular |
C4ClF9O |
Peso molecular |
270.48 g/mol |
Nombre IUPAC |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] hypochlorite |
InChI |
InChI=1S/C4ClF9O/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
Clave InChI |
SUEJPCUVNMFRSG-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


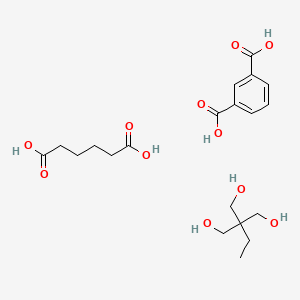
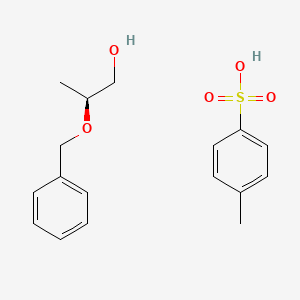
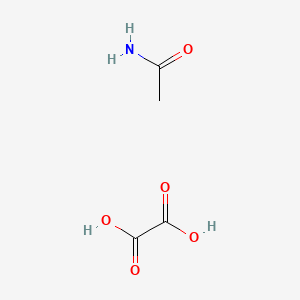

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
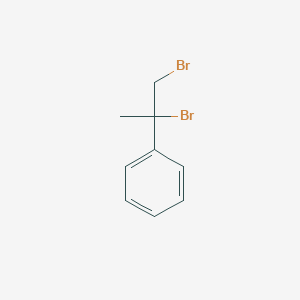

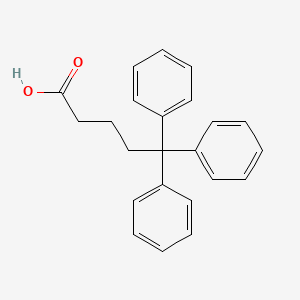
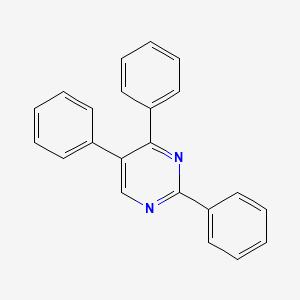
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
